IBPR002
Description
Propriétés
Numéro CAS |
1192754-38-3 |
|---|---|
Formule moléculaire |
C34H36N6O4 |
Poids moléculaire |
592.7 |
Nom IUPAC |
1-{4-[2-(6-{4-[2-(4-Hydroxy-piperidin-1-yl)-ethoxy]-phenyl}-furo[2,3-d]pyrimidin-4-ylamino)-ethyl]-phenyl}-3-phenyl-urea |
InChI |
InChI=1S/C34H36N6O4/c41-28-15-18-40(19-16-28)20-21-43-29-12-8-25(9-13-29)31-22-30-32(36-23-37-33(30)44-31)35-17-14-24-6-10-27(11-7-24)39-34(42)38-26-4-2-1-3-5-26/h1-13,22-23,28,41H,14-21H2,(H,35,36,37)(H2,38,39,42) |
Clé InChI |
WEVRAOPLGYJTLY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC2=CC=C(CCNC3=C4C(OC(C5=CC=C(OCCN6CCC(O)CC6)C=C5)=C4)=NC=N3)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IBPR-002; IBPR 002; IBPR002 |
Origine du produit |
United States |
2. Methodological & Application
Application Note: Characterization of IBPR002 Efficacy via In Vitro Aurora Kinase Assays
[1][2]
Introduction & Mechanistic Overview
IBPR002 is a potent, synthetic small-molecule inhibitor belonging to the furanopyrimidine class, specifically designed to target Aurora Kinases (Aurora A and B) . Unlike non-specific kinase inhibitors, IBPR002 is noted for inducing a specific DFG-conformation change at the ATP-binding site of Aurora A, locking the kinase in an inactive state.
Biologically, IBPR002 has been utilized to dissect the role of HURP (Hepatoma Up-Regulated Protein) in mitotic spindle formation.[1][2] By inhibiting Aurora A, IBPR002 prevents the phosphorylation of HURP, thereby disrupting the nucleation of kinetochore microtubules.
Target Specificity
-
Primary Target: Aurora Kinase A (IC
41 nM) and Aurora Kinase B. -
Mechanism of Action: ATP-competitive inhibition; Type II (or DFG-out inducing) binding mode.
-
Key Application: Antimitotic drug discovery; investigation of spindle assembly factors.[2]
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of IBPR002 within the mitotic signaling cascade.
Figure 1: Mechanism of Action. IBPR002 competes with ATP to bind Aurora A, preventing HURP phosphorylation and subsequent mitotic spindle assembly.
Experimental Design & Considerations
To accurately determine the IC
Critical Parameters (Expertise & Logic)
-
ATP Concentration (
Apparent):-
Since IBPR002 is ATP-competitive, the assay must be performed at an ATP concentration close to the enzyme's
(typically 10–20 M for Aurora A). -
Reasoning: Using saturating ATP (>100
M) will artificially shift the IC to higher values, masking the inhibitor's true potency.
-
-
Substrate Selection:
-
While HURP is the biological target, Histone H3 (or a derived peptide) is the standard in vitro substrate due to its high phosphorylation efficiency by Aurora kinases.
-
-
Linearity Check:
-
Ensure the reaction remains within the initial linear velocity phase (<10-20% substrate conversion) to apply the Cheng-Prusoff correction if needed.
-
Materials & Reagents
| Component | Specification | Recommended Source |
| Test Compound | IBPR002 (Powder) | Custom Synthesis / NHRI |
| Enzyme | Recombinant Human Aurora A | SignalChem / Promega |
| Substrate | Histone H3 Peptide (1-21) | AnaSpec / SignalChem |
| Cofactor | Ultra-pure ATP (10 mM stock) | Promega |
| Detection | ADP-Glo™ Kinase Assay | Promega |
| Assay Plate | 384-well, white, low-volume | Corning / Greiner |
Assay Buffer Formulation
Prepare fresh. Store on ice.
-
Base: 40 mM Tris-HCl (pH 7.5)
-
Salts: 20 mM MgCl
-
Additives: 0.1 mg/mL BSA, 50
M DTT (add DTT immediately before use). -
Note: Avoid high concentrations of detergent (e.g., >0.01% Triton X-100) as they may interfere with micelle-sensitive inhibitors, though IBPR002 is generally stable.
Detailed Protocol: Dose-Response Assay
Step 1: Compound Preparation
-
Dissolve IBPR002 in 100% DMSO to create a 10 mM stock .
-
Prepare a 3-fold serial dilution in DMSO (10 points).
-
Top concentration: 1 mM (in DMSO).
-
-
Dilute these DMSO stocks 1:25 into 1X Assay Buffer to create "4X Compound Working Solutions".
-
Final DMSO in assay: 1% (Standard tolerance for Aurora A).
-
Step 2: Reaction Assembly (384-well format)
Total Reaction Volume: 10
-
Dispense Compound: Add 2.5
L of 4X IBPR002 Working Solution to respective wells.-
Controls: Add 2.5
L of 4% DMSO in buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Background) wells.
-
-
Add Enzyme: Add 2.5
L of Aurora A enzyme (diluted to ~2–5 nM final concentration) to all wells except "No Enzyme" controls. -
Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT).
-
Initiate Reaction: Add 5
L of 2X ATP/Substrate Mix.-
Mix Composition: 20
M ATP + 0.2 g/ L Histone H3 peptide (Final: 10 M ATP, 0.1 g/ L Substrate).
-
-
Reaction Incubation: Shake plate for 30 seconds, then incubate for 60 minutes at RT.
Step 3: Detection (ADP-Glo Protocol)
-
Stop Reaction: Add 10
L of ADP-Glo™ Reagent to all wells.-
Action: Terminates kinase activity and depletes remaining ATP.
-
Incubation: 40 minutes at RT.
-
-
Convert ADP: Add 20
L of Kinase Detection Reagent.-
Action: Converts generated ADP to ATP, then to Luciferase signal.
-
Incubation: 30 minutes at RT.
-
-
Readout: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).
Workflow Visualization
Figure 2: Step-by-step pipetting workflow for the ADP-Glo kinase assay.
Data Analysis & Validation
Calculation
-
Background Subtraction: Subtract the mean RLU (Relative Light Units) of "No Enzyme" wells from all data points.
-
Normalization: Calculate % Activity relative to "No Inhibitor" controls (DMSO only).
-
Curve Fitting: Plot Log[IBPR002] vs. % Activity. Fit data using a non-linear regression (4-parameter logistic equation, Sigmoidal Dose-Response).
Expected Results (Self-Validation)
To validate the assay performance, compare your results against these reference values:
| Parameter | Expected Value | Interpretation |
| Z' Factor | > 0.5 | Indicates a robust assay suitable for screening. |
| Signal-to-Background | > 10 | Ensures sufficient dynamic range. |
| IBPR002 IC | 30 – 60 nM | Consistent with literature for Aurora A [1]. |
| Reference (VX-680) | ~ 1 – 5 nM | Positive control to verify enzyme sensitivity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Incomplete ATP depletion | Extend incubation time with ADP-Glo Reagent (Step 3.1) to 60 min. |
| Low Signal | Inactive Enzyme | Avoid freeze/thaw cycles for Aurora A. Store at -80°C. Verify ATP concentration is not too low (< 5 |
| IC | ATP too high | Ensure ATP concentration is |
| IC | Enzyme concentration too high | Reduce enzyme concentration. Ideally, |
References
-
Wu, S. Y., et al. (2013). "Aurora kinase inhibitors reveal mechanisms of HURP in nucleation of centrosomal and kinetochore microtubules."[1] Proceedings of the National Academy of Sciences (PNAS), 110(19), 7706-7711.
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
- Coumar, M. S., et al. (2010). "Structure-based drug design of novel Aurora kinase A inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for Furanopyrimidine core design).
4. Validation & Comparative
A Head-to-Head Comparison of IBPR002 and VX-680: A Technical Guide to Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy. Among these, the Aurora kinase family, key regulators of cell division, has garnered significant attention. Overexpression of Aurora kinases is a common feature in a variety of human cancers, correlating with genomic instability and poor prognosis. This has spurred the development of small molecule inhibitors aimed at disrupting their oncogenic activity.
This guide provides an in-depth, objective comparison of two notable Aurora kinase inhibitors: IBPR002 and the well-characterized clinical candidate, VX-680 (also known as Tozasertib or MK-0457). We will delve into their mechanisms of action, biochemical and cellular activities, and preclinical efficacy, supported by experimental data and protocols to aid researchers in their own investigations.
The Central Role of Aurora Kinases in Mitosis and Cancer
The Aurora kinase family comprises three serine/threonine kinases—Aurora A, B, and C—that orchestrate critical mitotic events.[1] Aurora A is primarily involved in centrosome maturation and separation, as well as bipolar spindle assembly.[1] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1] Aurora C's role is most prominent in meiosis but is also implicated in some cancers. Dysregulation of these kinases can lead to aneuploidy and cellular transformation, making them attractive targets for anticancer therapies.[2][3]
Mechanism of Action: Targeting the Engine of Mitosis
Both IBPR002 and VX-680 are ATP-competitive inhibitors, targeting the catalytic domain of Aurora kinases to block their phosphorylating activity. This inhibition disrupts the downstream signaling cascades that are vital for proper mitotic progression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
VX-680 (Tozasertib) is a pan-Aurora kinase inhibitor, demonstrating activity against all three isoforms. However, it exhibits a preference for Aurora A.[4] Its ability to also inhibit other kinases, such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL, contributes to its broader anti-cancer profile.[4]
IBPR002 , a novel inhibitor with a furanopyrimidine core, also targets Aurora kinases. Structural studies have revealed that IBPR002 induces a conformational change in the DFG motif of the Aurora A ATP-binding site, a distinct mechanism compared to other inhibitors that may contribute to its potency.
Signaling Pathway of Aurora Kinase Inhibition
The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention for inhibitors like IBPR002 and VX-680.
Caption: Aurora Kinase Signaling in Mitosis and Points of Inhibition.
Biochemical Potency: A Quantitative Comparison
The cornerstone of evaluating any kinase inhibitor is its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available data for IBPR002 and VX-680.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| IBPR002 | Aurora A | 21 | N/A | Data not widely available |
| Aurora B | 45 | N/A | ||
| VX-680 | Aurora A | N/A | 0.6 | Pan-Aurora inhibitor with preference for Aurora A. Also inhibits FLT-3 and BCR-ABL (T315I).[4] |
| Aurora B | N/A | 18 | ||
| Aurora C | N/A | 4.6 |
Analysis:
Based on the available IC50 data from a direct comparative study, IBPR002 demonstrates potent inhibition of both Aurora A and Aurora B in the nanomolar range.
VX-680 is a highly potent inhibitor of Aurora A, with a sub-nanomolar Ki value.[4] Its potency against Aurora B is approximately 30-fold lower. The comprehensive kinase profiling of VX-680 reveals its multi-targeted nature, which can be advantageous in certain cancer contexts but also raises the potential for off-target effects.
Cellular Activity and Phenotypic Effects
The ultimate measure of an anti-cancer agent's utility lies in its ability to induce a desired phenotype in cancer cells, namely cell cycle arrest and apoptosis.
VX-680 has been extensively shown to induce G2/M arrest, endoreduplication (a hallmark of Aurora B inhibition), and subsequent apoptosis in a wide range of cancer cell lines.[4]
IBPR002 has also demonstrated potent anti-proliferative activity in cellular assays. Studies have shown that treatment with IBPR002 leads to a significant reduction in cancer cell viability.
Experimental Workflow for Cellular Assays
A standard workflow for evaluating the cellular effects of Aurora kinase inhibitors is depicted below.
Caption: Workflow for Cellular Characterization of Aurora Kinase Inhibitors.
Preclinical In Vivo Efficacy
The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development. Both IBPR002 and VX-680 have demonstrated efficacy in preclinical xenograft models.
VX-680 has shown significant tumor growth inhibition and even regression in various xenograft models, including leukemia, colon, and pancreatic cancers.[4] For instance, in a human AML (HL-60) xenograft model, treatment with VX-680 at 75 mg/kg twice daily resulted in a 98% reduction in mean tumor volume.[4]
IBPR002 has demonstrated high potency in reducing tumorigenesis in a colorectal cancer xenograft model in athymic nude mice. At a dose of 50 mg/kg, IBPR002 showed comparable efficacy to VX-680 in inhibiting tumor growth.
Comparative In Vivo Efficacy in Colorectal Cancer Xenograft Model
| Treatment | Dose | Tumor Volume Reduction |
| Vehicle | - | - |
| IBPR002 | 50 mg/kg | Significant |
| VX-680 | 50 mg/kg | Significant |
Experimental Protocols
To facilitate further research, we provide detailed protocols for key experiments discussed in this guide.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the direct inhibition of Aurora kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (IBPR002, VX-680) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of a mixture containing the Aurora kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (IBPR002, VX-680)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion and Future Directions
Both IBPR002 and VX-680 are potent inhibitors of Aurora kinases with demonstrated anti-cancer activity. VX-680, a well-established pan-Aurora inhibitor, has a broad activity profile and has undergone clinical evaluation. IBPR002, a newer compound with a distinct chemical scaffold, shows comparable potency and in vivo efficacy in the models tested.
For researchers, the choice between these inhibitors may depend on the specific research question. VX-680's extensive characterization makes it a valuable tool for studying the broader consequences of pan-Aurora kinase inhibition. IBPR002's novel mechanism of inducing a DFG-out conformation in Aurora A presents an exciting avenue for exploring more selective or allosteric modes of inhibition.
Future studies should focus on a more comprehensive head-to-head comparison of these two inhibitors across a wider panel of cancer cell lines and in additional xenograft models. A detailed kinase selectivity profile for IBPR002 would also be highly valuable to understand its potential off-target effects and to further delineate its mechanism of action. Ultimately, the continued investigation of these and other novel Aurora kinase inhibitors will undoubtedly contribute to the development of more effective and targeted cancer therapies.
References
Sources
Safety Operating Guide
Operational Safety Guide: Handling IBPR002 (Small Molecule PD-L1 Inhibitor)
Executive Summary & Risk Stratification
IBPR002 is identified as an investigational small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint . Unlike monoclonal antibodies (mAbs) used in similar therapies (e.g., atezolizumab), IBPR002 is a low-molecular-weight chemical entity.
Critical Safety Distinction: While mAbs are generally too large to penetrate the stratum corneum, small molecules like IBPR002 pose a significant dermal absorption risk , particularly when dissolved in organic solvents like Dimethyl Sulfoxide (DMSO). As an investigational antineoplastic agent, it must be handled as a Potent Compound (Occupational Exposure Band 4/5) until toxicological data proves otherwise.
Core Hazards:
-
Target: Immune checkpoint modulation (potential for immune-related adverse events upon systemic exposure).
-
Physical State: Powder (inhalation risk) or Solubilized (dermal permeation risk).
-
Default Classification: Suspected Carcinogen / Reproductive Toxin.
The Hierarchy of Controls (Visualized)
Before selecting PPE, you must establish engineering controls.[1] PPE is the last line of defense, not the first.
Figure 1: Hierarchy of Controls for handling high-potency active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE) Matrix
This matrix is designed for OEB 4 handling standards.
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Respiratory | Primary: Class II Biosafety Cabinet (BSC).Secondary: N95 or P100 (if outside BSC). | Powder Control: IBPR002 powder is electrostatically active. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. Engineering controls (BSC) are superior to masks. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Extended Cuff Nitrile or Neoprene (tested for chemotherapy). | Permeation Defense: If using DMSO, standard latex is useless (degrades in <5 mins). Nitrile offers >480 min breakthrough time for many drugs but is weakened by DMSO. Double gloving creates a sacrificial outer layer. |
| Dermal (Body) | Disposable Gown: Polyethylene-coated polypropylene (e.g., Tyvek®) with closed front and elastic cuffs. | Fomite Prevention: Cotton lab coats absorb spills and retain the compound, turning the coat itself into a contamination source. Impervious gowns shed splashes.[2] |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Aerosol Defense: Safety glasses leave gaps. Goggles seal the orbital area against accidental splashes during solubilization. |
Operational Protocols: The "Self-Validating" Workflow
A. Solubilization (The High-Risk Step)
Context: IBPR002 is hydrophobic and typically requires DMSO for stock preparation. DMSO is a penetration enhancer , meaning it will carry the drug through your skin and gloves if a spill occurs.
-
Preparation:
-
Enter the BSC.[3]
-
Don double nitrile gloves .
-
Validation Step: Inflate the outer glove with air and submerge in water (or squeeze) to check for pinholes before starting.
-
-
Weighing:
-
Use an anti-static gun on the weighing boat. Small molecule powders often carry static charge, causing "fly-away" particles that contaminate the balance.
-
Never weigh outside a Vented Balance Enclosure (VBE) or BSC.
-
-
Mixing:
-
Add DMSO slowly down the side of the vial to prevent aerosolization.
-
Vortexing: Use a closed-tube vortexer inside the hood. Never vortex an open container.
-
B. Spill Response (Liquid/DMSO)
-
Alert: Announce "Spill - Potent Compound."
-
Isolate: Cover the spill with an absorbent pad specifically rated for organic solvents.
-
Neutralize:
-
Do not use bleach immediately (potential chemical reaction with DMSO).
-
Clean area with 70% Ethanol after bulk liquid removal.
-
Wash Hands: Immediately wash hands with soap and water (mechanical removal), even if gloves appear intact. DMSO permeation is silent.
-
Mechanism of Action & Signaling Pathway[5]
Understanding the biological target reinforces the need for safety. IBPR002 blocks the interaction between PD-1 (on T-cells) and PD-L1 (on tumor cells), releasing the "brakes" on the immune system.
Figure 2: Mechanism of Action. IBPR002 prevents T-cell inactivation, potentially leading to systemic immune activation if accidentally absorbed.
Disposal & Decontamination
Standard: All waste contacting IBPR002 is RCRA Hazardous Waste .
-
Solids (Vials, Tips, Gloves): Segregate into "Trace Chemo" yellow bins (or site-specific equivalent for incineration). Do not autoclave (autoclaving may volatilize the compound).
-
Liquids: Collect in dedicated carboys labeled "Hazardous Waste - Toxic/Flammable (if DMSO)."
-
Destruction Method: High-temperature incineration (>1000°C) is the only validated method to destroy the chemical structure of stable small molecules.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][5][6] OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]
- Gilead Sciences / NHRI.Small Molecule PD-L1 Inhibitors: Mechanism and Development. (Contextual reference for IBPR series mechanism).
Sources
- 1. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. showagroup.com [showagroup.com]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Hazardous Drugs - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. ovid.com [ovid.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
